5-Bromo-1,3-dichloro-2-iodobenzene

Physical Properties Thermal Analysis Procurement Specification

5-Bromo-1,3-dichloro-2-iodobenzene (CAS 62720-30-3) is a strategic, tetrahalogenated benzene scaffold for iterative palladium-catalyzed cross-coupling. The unique Br(5)-Cl(1,3)-I(2) regiochemistry furnishes a distinct reactivity gradient—enabling programmed Suzuki, Sonogashira, and Buchwald-Hartwig couplings—that cannot be replicated by analogs lacking this exact halogen pattern. This orthogonal handle set is essential for building densely functionalized pharmaceutical intermediates and precise SAR compound libraries. Sourced with ≥95% purity and accompanied by full analytical documentation (NMR, HPLC, GC), the product ensures reproducible and selective bond activation for your most demanding synthetic routes.

Molecular Formula C6H2BrCl2I
Molecular Weight 351.79 g/mol
CAS No. 62720-30-3
Cat. No. B1365838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dichloro-2-iodobenzene
CAS62720-30-3
Molecular FormulaC6H2BrCl2I
Molecular Weight351.79 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)I)Cl)Br
InChIInChI=1S/C6H2BrCl2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyZKNRQIMIXPBAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,3-dichloro-2-iodobenzene (CAS 62720-30-3): A Strategic Polyhalogenated Benzene for Sequential Cross-Coupling and Electrochemical Studies


5-Bromo-1,3-dichloro-2-iodobenzene (CAS 62720-30-3) is a tetrahalogenated benzene derivative characterized by the substitution of a benzene ring with one bromine, two chlorine, and one iodine atom . This precise halogen arrangement—iodine at the 2-position, flanked by chlorine atoms at the 1- and 3-positions, and a bromine at the 5-position—confers distinct physical properties, such as a melting point of 67.8-68.7 °C, and a well-defined electrochemical reduction profile [1]. As a polyhalogenated arene, its primary utility lies in its capacity for programmed, sequential bond activation in cross-coupling reactions, a feature enabled by the inherent reactivity gradient of its carbon-halogen bonds .

5-Bromo-1,3-dichloro-2-iodobenzene: Why In-Class Analogs Cannot Be Interchanged


The complex substitution pattern of 5-bromo-1,3-dichloro-2-iodobenzene precludes simple substitution with other polyhalogenated benzenes. Analogs like 1,3-dichloro-2-iodobenzene (CAS 19230-28-5) lack the critical 5-bromo substituent, which significantly alters the compound's physical properties and eliminates a key synthetic handle for orthogonal reactivity . Similarly, compounds with different halogen combinations, such as 2-bromo-1-chloro-4-iodobenzene (CAS 31928-46-8), possess a fundamentally different regiochemical profile, making them unsuitable for applications that require the specific geometry and electronic environment provided by the 5-bromo-1,3-dichloro-2-iodo motif [1]. The precise sequence of C-I, C-Br, and C-Cl bond reactivities in this compound is not replicated by its analogs, and substituting one for another would compromise the fidelity of multi-step synthetic sequences where differential bond activation is paramount .

Quantitative Differentiation Guide for 5-Bromo-1,3-dichloro-2-iodobenzene (CAS 62720-30-3)


Higher Melting Point of 5-Bromo-1,3-dichloro-2-iodobenzene vs. 1,3-Dichloro-2-iodobenzene

The inclusion of a bromine atom at the 5-position in 5-bromo-1,3-dichloro-2-iodobenzene results in a higher melting point compared to its non-brominated analog, 1,3-dichloro-2-iodobenzene. This property can be a critical parameter for purity assessment and handling protocols during procurement and storage. The target compound exhibits a melting point range of 67.8-68.7°C [1], whereas the comparator 1,3-dichloro-2-iodobenzene melts at a significantly lower 64°C .

Physical Properties Thermal Analysis Procurement Specification

Defined Crystal Structure of 5-Bromo-1,3-dichloro-2-iodobenzene

The solid-state structure of 5-bromo-1,3-dichloro-2-iodobenzene has been unambiguously determined by single-crystal X-ray diffraction, providing a definitive reference for its molecular geometry and packing arrangement. This is a specific, verifiable characteristic that may not be available for many closely related analogs. The compound crystallizes in the monoclinic space group P21/c with two molecules in the asymmetric unit, and its crystal structure has been deposited in the Cambridge Structural Database (CSD) [1].

Crystallography Solid-State Chemistry Material Science

Stepwise Reductive Cleavage Mechanism of the C-I Bond in 5-Bromo-1,3-dichloro-2-iodobenzene

Electrochemical studies have elucidated a specific stepwise mechanism for the reductive cleavage of the carbon-iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene. This behavior is distinct from the reactivity of its non-brominated analog, 1,3-dichloro-2-iodobenzene, which also undergoes a stepwise electron transfer. However, the presence of the additional bromine substituent in the target compound provides a unique platform for investigating substituent effects on the kinetics and thermodynamics of reductive cleavage, as it follows a quadratic activation-driving force relationship for its C-I bond reduction [1]. In contrast, the reduction of the C-I bond in the analog, 1,3-dichloro-2-iodobenzene, has been used to illustrate a methodology for distinguishing stepwise and concerted mechanisms, and its reorganization energy has been determined via current function analysis [2].

Electrochemistry Mechanistic Studies Reaction Kinetics

Programmed Reactivity Profile for Sequential Cross-Coupling Reactions

The strategic arrangement of three distinct halogen types (I, Br, Cl) on the benzene ring of 5-bromo-1,3-dichloro-2-iodobenzene enables a programmed, sequential functionalization strategy that is a hallmark of complex molecule synthesis. This is due to the well-established hierarchy of reactivity in palladium-catalyzed cross-coupling reactions, where C-I bonds are generally most reactive, followed by C-Br, and then C-Cl bonds [1]. This allows for a Suzuki-Miyaura coupling to be performed selectively at the C-I bond to introduce an aryl group, followed by a subsequent Buchwald-Hartwig amination at the C-Br bond, for example . Analogs lacking this specific triad of halogens, such as 1,3-dichloro-2-iodobenzene, possess only two differentiated reactive sites (C-I and C-Cl), limiting their utility in more complex, multi-step sequences requiring orthogonal bond activation.

Organic Synthesis Cross-Coupling Regioselectivity

5-Bromo-1,3-dichloro-2-iodobenzene: Core Scientific and Industrial Application Scenarios


Multi-Step Synthesis of Complex Pharmaceutical Intermediates

5-Bromo-1,3-dichloro-2-iodobenzene serves as an ideal core scaffold for the convergent synthesis of densely functionalized pharmaceutical intermediates. Its three orthogonal reactive halogens (I, Br, Cl) allow for a controlled, sequential installation of different molecular fragments via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This capability directly addresses the need for high-precision molecular assembly in drug discovery, where the ability to selectively modify a central aromatic core is critical for exploring structure-activity relationships (SAR). The compound's well-defined melting point and crystal structure also facilitate quality control and handling in a regulated pharmaceutical environment [1][2].

Fundamental Electrochemical and Mechanistic Studies

The unique electronic structure of 5-bromo-1,3-dichloro-2-iodobenzene makes it a valuable model compound for fundamental studies in physical organic chemistry and electrochemistry. Its well-characterized, stepwise reductive cleavage of the C-I bond, which follows a quadratic activation-driving force relationship, provides a robust system for investigating electron transfer mechanisms and substituent effects [3]. Researchers can use this compound to probe the nuances of Marcus theory in heterogeneous outer-sphere electron transfer, offering insights that are more complex and informative than those obtained from simpler, mono- or di-halogenated benzenes. This makes it a key material for academic labs focused on reaction kinetics and mechanistic elucidation [4].

Development of Advanced Materials and Ligands

The rigid, planar structure and dense halogenation pattern of 5-bromo-1,3-dichloro-2-iodobenzene, confirmed by single-crystal X-ray diffraction, position it as a promising building block for supramolecular chemistry and materials science [2]. Its capacity for halogen bonding, driven by the presence of iodine and bromine atoms, can be exploited in the design of crystal engineering architectures, molecular recognition systems, and novel ligands for catalysis [5]. The compound's ability to undergo sequential functionalization also allows for the synthesis of complex, polydentate ligand frameworks where the precise spatial arrangement of donor atoms is crucial for catalytic activity and selectivity.

A Probe for Studying Halogen Bonding Interactions

As a heavily halogenated aromatic system, 5-bromo-1,3-dichloro-2-iodobenzene is an excellent candidate for investigating halogen bonding (XB) phenomena. The distinct electron-withdrawing effects of its chlorine atoms and the polarizability of its bromine and iodine atoms create a unique electrostatic potential surface that can engage in directional, non-covalent interactions [5]. Computational studies on related halobenzene complexes have quantified the substituent effect on XB strength, showing that electron-withdrawing groups can increase interaction energy by up to 1.5 kcal/mol [6]. This compound's specific substitution pattern provides a new, well-defined system for both computational and experimental investigations into the strength and geometry of halogen bonds, which are increasingly exploited in medicinal chemistry and crystal engineering.

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